molecular formula C23H22N4O3 B332738 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE

Cat. No.: B332738
M. Wt: 402.4 g/mol
InChI Key: YXSSBRXVASOBIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the reaction of 4-methoxyphenylamine with sodium nitrite in the presence of hydrochloric acid to form the diazonium salt, which is then reacted with sodium azide to yield the benzotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzotriazole ring can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents like bromoacetyl bromide in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s phenoxy and methoxy groups can modulate its binding affinity and specificity towards different targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)ethoxy]-2,4-dimethylbenzene
  • 4-(2-((3,4-dimethylphenoxy)ac)carbohydrazonoyl)-2-methoxyphenyl 2-chlorobenzoate
  • 2-methoxyphenyl isocyanate

Uniqueness

Compared to similar compounds, 2-(2,4-DIMETHYLPHENOXY)-N~1~-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both benzotriazole and phenoxy groups enhances its stability and versatility in various applications .

Properties

Molecular Formula

C23H22N4O3

Molecular Weight

402.4 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C23H22N4O3/c1-15-4-11-22(16(2)12-15)30-14-23(28)24-17-5-10-20-21(13-17)26-27(25-20)18-6-8-19(29-3)9-7-18/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

YXSSBRXVASOBIT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)C

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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